molecular formula C23H27ClN4O3S2 B2859982 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1215479-99-4

4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2859982
CAS RN: 1215479-99-4
M. Wt: 507.06
InChI Key: SWLLVCPXUGFNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O3S2 and its molecular weight is 507.06. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

  • Thienopyrimidine derivatives, created through reactions involving heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity. These compounds are a part of the broader chemical class to which the mentioned compound belongs, indicating its potential utility in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Antiviral Agents Discovery

  • A novel series of pyridine and fused pyridine derivatives, synthesized from a similar complex chemical structure, demonstrated moderate to good binding energies toward target proteins in silico. These compounds exhibited antimicrobial and antioxidant activity, highlighting the potential for the discovery of antiviral agents (Flefel et al., 2018).

Anti-HIV Activity

  • New compounds with a benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffold, closely related to the given chemical structure, were identified as potent agents against HIV-1 infection. This indicates the significance of such chemical frameworks in developing new therapeutic agents for HIV (Okazaki et al., 2015).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2.ClH/c1-3-27(15-17-7-5-4-6-8-17)32(29,30)19-11-9-18(10-12-19)22(28)25-23-24-20-13-14-26(2)16-21(20)31-23;/h4-12H,3,13-16H2,1-2H3,(H,24,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLLVCPXUGFNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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